![molecular formula C13H17F3N2 B6362385 2-Methyl-1-{[4-(trifluoromethyl)phenyl]methyl}piperazine CAS No. 1240573-03-8](/img/structure/B6362385.png)
2-Methyl-1-{[4-(trifluoromethyl)phenyl]methyl}piperazine
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Overview
Description
“2-Methyl-1-{[4-(trifluoromethyl)phenyl]methyl}piperazine” is a chemical compound that belongs to the class of phenylpiperazines . It is a substituted piperazine, which is a class of organic compounds containing a piperazine ring, a six-membered ring with two nitrogen atoms and four carbon atoms .
Synthesis Analysis
The synthesis of piperazine derivatives has been a vibrant area of research. Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular formula of “2-Methyl-1-{[4-(trifluoromethyl)phenyl]methyl}piperazine” is C12H15F3N2 . The molecular weight of this compound is 244.26 .Chemical Reactions Analysis
Trifluoromethylphenylpiperazines, such as “2-Methyl-1-{[4-(trifluoromethyl)phenyl]methyl}piperazine”, are exceedingly valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons .Scientific Research Applications
Medicinal Chemistry
The compound is part of the pyrrole family, which is known to be a biologically active scaffold possessing a diverse nature of activities . Pyrrole containing analogs are considered as a potential source of biologically active compounds that contain a significant set of advantageous properties .
Antipsychotic Drugs
Pyrrole subunit has diverse applications in therapeutically active compounds including antipsychotic drugs . The presence of the pyrrole ring system in marketed drugs is known to have many biological properties such as antipsychotic .
Anti-Inflammatory Medications
Pyrrole subunit is also used in anti-inflammatory medications . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
Antitumor Drugs
Pyrrole subunit is known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases . This makes it a potential candidate for antitumor drugs .
Antibacterial and Antifungal Activities
The molecule shows good in vitro antifungal and antibacterial activities . This is due to the presence of bromine, which enhances the absorption rate by its increased lipid solubility and improves the pharmacological activity .
Herbicides
2-methoxy-4-(trifluoromethyl)phenyl analogues were developed as very effective herbicides for the control of key weeds in cereal crops . However, they were found to cause significant damage to the crops .
Suzuki-Coupling Reactions
The compound is used in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives . This process is used to synthesize 4-(2-trifluoromethyl)phenylpyrrolo[2,3-d]pyrimidine as a potential antagonist of corticotropin-releasing hormone .
Nitration Reaction
The compound is used to prepare 2-nitro-6-(trifluoromethyl)phenylboronic acid by nitration reaction . This process is used in the synthesis of various chemical compounds .
Mechanism of Action
Target of Action
The primary target of 2-Methyl-1-{[4-(trifluoromethyl)phenyl]methyl}piperazine is the serotonergic system . This compound acts as a serotonergic releasing agent , which means it promotes the release of serotonin, a neurotransmitter that plays a key role in mood regulation, sleep, and other functions.
Mode of Action
As a serotonergic releasing agent, 2-Methyl-1-{[4-(trifluoromethyl)phenyl]methyl}piperazine interacts with serotonin receptors in the brain. It triggers the release of serotonin from these neurons, thereby increasing the concentration of serotonin in the synaptic cleft. This leads to enhanced serotonergic neurotransmission, which can result in various physiological and psychological effects .
Biochemical Pathways
serotonin pathway . This pathway involves the synthesis, release, and reuptake of serotonin, and it plays a crucial role in mood regulation, sleep, appetite, and other physiological processes .
Pharmacokinetics
It’s known that the compound’s bioavailability can be influenced by various factors, such as its physicochemical properties and the route of administration .
Result of Action
The molecular and cellular effects of 2-Methyl-1-{[4-(trifluoromethyl)phenyl]methyl}piperazine’s action are largely dependent on its interaction with the serotonergic system. By promoting the release of serotonin, it can influence a wide range of physiological processes, from mood regulation to sleep .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Methyl-1-{[4-(trifluoromethyl)phenyl]methyl}piperazine. For instance, it’s known that the compound has a certain degree of chemical stability and is resistant to light, heat, air, and acid-base conditions at room temperature . Moreover, it’s insoluble in water but soluble in organic solvents like ethanol and dimethyl sulfoxide .
Safety and Hazards
properties
IUPAC Name |
2-methyl-1-[[4-(trifluoromethyl)phenyl]methyl]piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2/c1-10-8-17-6-7-18(10)9-11-2-4-12(5-3-11)13(14,15)16/h2-5,10,17H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJRFXWJKJZYNFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CC2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-{[4-(trifluoromethyl)phenyl]methyl}piperazine |
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